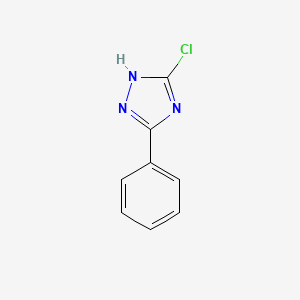
3-chloro-N-(4-chlorobenzyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical compound 3-chloro-N-(4-chlorobenzyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide has been studied for its unique structural properties. In the fungicide fluazinam, this compound features a significant dihedral angle between the pyridine and benzene ring planes, contributing to its biological activity. This structural characteristic facilitates the formation of inversion dimers through N—H⋯F hydrogen bonds, further organizing into chains via C—Cl⋯π and N—O⋯π interactions. This arrangement yields a three-dimensional network strengthened by short Cl⋯Cl, O⋯Cl, and F⋯F contacts, underscoring the compound's potential for diverse scientific applications beyond its fungicidal use (Youngeun Jeon et al., 2013).
Functionalization and Synthesis
Research has focused on the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, including derivatives of the subject compound. These studies have demonstrated the compound's versatility in being converted into various carboxylic acids through organometallic methods. Such transformations involve complex reactions like transmetalation-equilibration and site discriminating deprotonation, highlighting the compound's utility in synthetic chemistry for creating targeted chemical entities with potential applications in medicinal chemistry and materials science (F. Cottet & M. Schlosser, 2004).
Polymer Synthesis
The compound has also been involved in the synthesis of novel aromatic polyimides, which contain both pyridine and fluorine units. These polyimides, derived from the polycondensation of diamine monomers containing the compound, exhibit excellent solubility and thermal stability. This makes them suitable for high-performance applications, such as in electronics and aerospace, where materials must withstand extreme conditions (Shujiang Zhang et al., 2007).
Novel Derivatives and Potential Applications
Studies have synthesized novel long-chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, showcasing the compound's flexibility in forming a new class of N-substituted imidamide derivatives. These derivatives hold diverse potential applications, from agricultural chemicals to pharmaceuticals, underscoring the compound's role as a versatile building block in organic synthesis (Przemysław Aksamitowski et al., 2017).
Propriétés
IUPAC Name |
3-chloro-N'-[(4-chlorophenyl)methyl]-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3O/c15-10-3-1-8(2-4-10)6-21-13(22-23)12-11(16)5-9(7-20-12)14(17,18)19/h1-5,7,23H,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRJHSVOYMATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)
![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)
![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)


![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)
